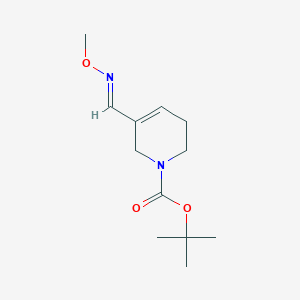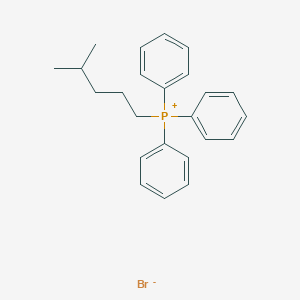
(2-Chlorophenyl)diphenylmethane
Vue d'ensemble
Description
(2-Chlorophenyl)diphenylmethane is a chemical compound that is part of the diphenylmethane derivatives family. These compounds are characterized by a methane central carbon atom bonded to two phenyl groups. In the case of (2-Chlorophenyl)diphenylmethane, one of the phenyl groups is further substituted with a chlorine atom at the second position.
Synthesis Analysis
The synthesis of diphenylmethane derivatives can be complex, involving multiple steps and reagents. For instance, diphenyldiazomethane (DPM), a related compound, can be synthesized using chloramine-T and benzophenone hydrazone with dimethylacetamide as a solvent and iodine as a catalyst. The reaction conditions are carefully optimized to achieve high yields and purity, with a reported yield of 85.23% and a purity of 98.57% as determined by HPLC .
Molecular Structure Analysis
The molecular structure of diphenylmethane derivatives can vary significantly depending on the substituents attached to the phenyl rings. For example, the crystal structure of a compound with a central diphenylmethane moiety and substituted benzenesulfonamido groups has been described as nearly C2 symmetrical, with specific bond angles and dihedral angles between the planes of the central aromatic rings and the central plane . This structural information is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Diphenylmethane derivatives undergo various chemical reactions depending on their substituents. For example, substituted diphenyldiazomethanes react with chloranil to produce poly(benzhydryl)ethers, which can be hydrolyzed into benzophenones and tetrachlorohydroquinone . The kinetics of these reactions are influenced by the electron-donating ability of the substituents, and the reaction rates can be correlated with the Yukawa-Tsuno equation . Additionally, the reaction of diphenylmethane with chlorine acetate has been studied, revealing that diphenylmethane reacts faster than benzene and yields chlorodiphenylmethane as a product .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylmethane derivatives are closely related to their molecular structure. For instance, the crystallization of certain diphenylmethane derivatives can lead to light-emission enhancement due to specific molecular packing and the formation of hydrogen bonds that prevent π-π interactions . Moreover, the partition behavior of diphenyl-2-pyridylmethane in solvent extraction processes for gold recovery has been studied, showing that it can quantitatively extract gold from mineral acid solutions .
Applications De Recherche Scientifique
Chemical Processes and Reactions :
- (2-Chlorophenyl)diphenylmethane has been identified as a potential entrainer for separating mixtures via extractive distillation, particularly in mixtures composed of 1,2-dimethoxybenzene, 2-methoxyphenol, and diphenylmethane (Hwang, Lee, & Lin, 2001).
- It is involved in the nitration process of diphenylmethane to produce nitrodiphenylmethanes, which can be achieved with nitric acid in dichloromethane under controlled conditions (Giumanini, Geatti, & Verardo, 2002).
Catalysis and Material Science :
- Diphenylmethane derivatives, including (2-Chlorophenyl)diphenylmethane, have been used in the synthesis of binuclear and mononuclear metal complexes, which are relevant in catalysis and material science (Karipcin, Ucan, & Karataş, 2002).
- It has been studied for its role in fluorination processes, particularly in the context of aromatic compounds and the influence of molecular geometry on reaction outcomes (Iskra, Zupan, & Stavber, 2003).
Environmental Applications :
- Research has explored the conversion pathways of DDT and its derivatives during catalytic hydrodechlorination, where diphenylmethane, closely related to (2-Chlorophenyl)diphenylmethane, plays a significant role in understanding the degradation processes of these persistent organic pollutants (Gryglewicz & Piechocki, 2010).
Polymer Chemistry :
- The compound is integral in the study of flame-resistant polyurethanes, where it forms part of the structure, influencing the thermal properties and decomposition behavior of these materials (Pielichowski & Słotwińska, 2004).
Safety And Hazards
Diphenylmethane, a related compound, is classified as a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) . It’s very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
1-benzhydryl-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUWHGXBCVDMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)diphenylmethane | |
CAS RN |
56153-60-7 | |
| Record name | (2-Chlorophenyl)diphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

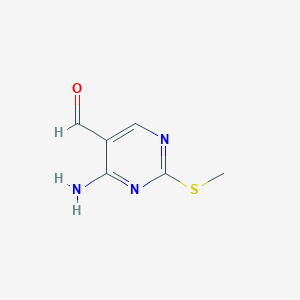
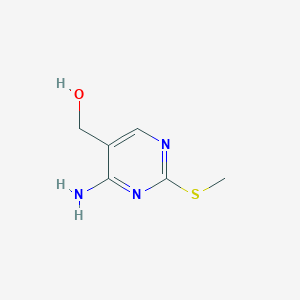
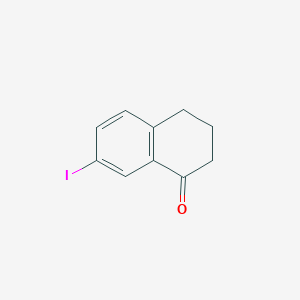
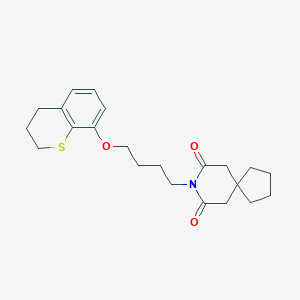
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
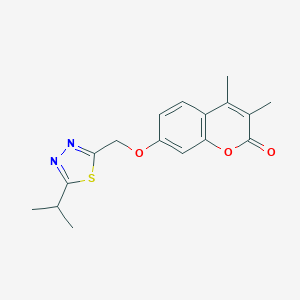
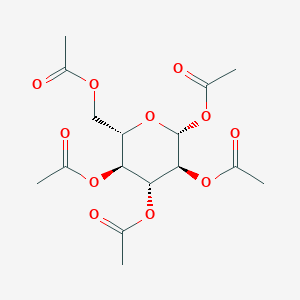
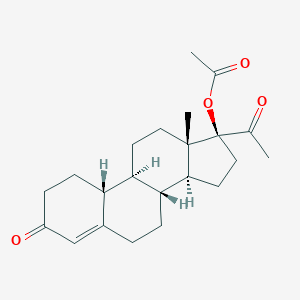
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
